molecular formula C20H41NO4 B3044064 N-acetoyl 4-hydroxysphinganine (Saccharomyces Cerevisiae) CAS No. 475995-69-8

N-acetoyl 4-hydroxysphinganine (Saccharomyces Cerevisiae)

Cat. No.: B3044064
CAS No.: 475995-69-8
M. Wt: 359.5 g/mol
InChI Key: SZUJJDLBXJCDNT-UHFFFAOYSA-N
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Description

N-acetoyl 4-hydroxysphinganine (Saccharomyces Cerevisiae) is a compound with the chemical formula C20H41NO4. It is also known as N-02:0 Phytosphingosine. This compound is a type of phytoceramide, which is a class of sphingolipids found in plants and fungi. Phytoceramides play a crucial role in maintaining the structural integrity of cell membranes and are involved in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-acetoyl 4-hydroxysphinganine can be synthesized through the acetylation of 4-hydroxysphinganine. The reaction typically involves the use of acetic anhydride as the acetylating agent and a base such as pyridine to catalyze the reaction. The reaction is carried out under mild conditions, usually at room temperature, to ensure high yield and purity .

Industrial Production Methods: Industrial production of N-acetoyl 4-hydroxysphinganine involves large-scale acetylation processes. The raw materials, including 4-hydroxysphinganine and acetic anhydride, are mixed in large reactors. The reaction is monitored and controlled to maintain optimal conditions, ensuring consistent quality and yield. The final product is purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: N-acetoyl 4-hydroxysphinganine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-acetoyl 4-hydroxysphinganine has several scientific research applications:

Mechanism of Action

N-acetoyl 4-hydroxysphinganine exerts its effects by integrating into cell membranes and influencing their structural integrity. It acts as a sphingoid backbone for phytoceramide, which is a yeast analogue of mammalian ceramide. This compound helps prevent dehydration of the skin, controls epidermal cell growth, differentiation, and apoptosis. Additionally, it exhibits anti-bactericidal and anti-inflammatory activities .

Comparison with Similar Compounds

    Phytosphingosine: A sphingoid base with a hydroxyl group at the C4 position.

    N-080 Phytosphingosine: A derivative with an octanoyl group.

    N-160 Phytosphingosine: A derivative with a hexadecanoyl group.

Uniqueness: N-acetoyl 4-hydroxysphinganine is unique due to its specific acetylation at the C2 position, which imparts distinct biological properties. Unlike other phytosphingosine derivatives, it has enhanced moisturizing and anti-inflammatory effects, making it particularly valuable in cosmetic and therapeutic applications .

Properties

IUPAC Name

N-(1,3,4-trihydroxyoctadecan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H41NO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19(24)20(25)18(16-22)21-17(2)23/h18-20,22,24-25H,3-16H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZUJJDLBXJCDNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(C(C(CO)NC(=O)C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H41NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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